Hex-3-en-5-yn-1-ol

Description

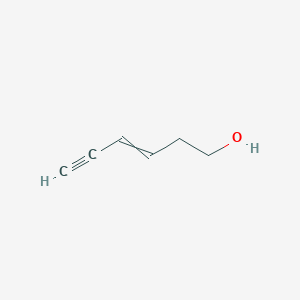

Structure

2D Structure

3D Structure

Properties

CAS No. |

61753-36-4 |

|---|---|

Molecular Formula |

C6H8O |

Molecular Weight |

96.13 g/mol |

IUPAC Name |

hex-3-en-5-yn-1-ol |

InChI |

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,3-4,7H,5-6H2 |

InChI Key |

BRPYKGUPEIEWRQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC=CCCO |

Origin of Product |

United States |

Foundational & Exploratory

Hex-3-en-5-yn-1-ol chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties and structure of Hex-3-en-5-yn-1-ol, a bifunctional organic compound of interest to researchers, scientists, and professionals in drug development. This document collates available data on its structure, physicochemical properties, and spectroscopic characteristics.

Chemical Structure and Identification

This compound is a six-carbon chain alcohol containing both a double bond and a triple bond. Its structure allows for stereoisomerism (E/Z) at the double bond, leading to two distinct geometric isomers.

Table 1: Structural and Identification Data for this compound

| Identifier | Data |

| IUPAC Name | This compound[1] |

| CAS Number | 61753-36-4[1] |

| Molecular Formula | C₆H₈O[1] |

| SMILES | C#CC=CCCO[1] |

| InChI | InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,3-4,7H,5-6H2[1] |

| InChIKey | BRPYKGUPEIEWRQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimental data on the physical properties of this compound are limited in publicly available literature. The following table summarizes computed data from reliable chemical databases. It is critical to note that these are theoretical estimations and should be used with caution pending experimental verification.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 96.13 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 96.057514874 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum for (E)-Hex-3-en-5-yn-1-ol is available and provides insight into the carbon framework of the molecule.[2]

Further experimental investigation is required to obtain a complete set of spectroscopic data, including ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for both the (E) and (Z) isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, based on known organic transformations, a plausible synthetic pathway can be proposed.

Proposed Synthetic Workflow

The synthesis of this compound could potentially be achieved through the coupling of a C2 acetylenic unit with a C4 electrophile containing a protected alcohol and a double bond, or vice versa. A possible disconnection approach is illustrated below.

Caption: Proposed retrosynthetic analysis for this compound.

A forward synthesis could involve the reaction of a protected 4-bromobut-2-en-1-ol with lithium acetylide. This would be followed by deprotection of the alcohol to yield the target molecule. The stereochemistry of the double bond would need to be controlled during the synthesis of the butenol precursor.

References

An In-Depth Technical Guide to Hex-3-en-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hex-3-en-5-yn-1-ol, including its chemical identifiers, properties, and the broader context of the enynol class of compounds to which it belongs. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates general synthetic methodologies and biological activities associated with enynols, providing a valuable resource for researchers in organic synthesis and drug discovery.

Chemical Identity and Properties

The compound specified, this compound, is a member of the enynol family, characterized by the presence of both a double (en) and a triple (yn) bond, as well as a terminal alcohol functional group.

IUPAC Name: this compound[1] CAS Number: 61753-36-4[1]

A closely related isomer is hex-5-en-3-yn-1-ol, with the CAS Number 28916-38-3.[2] It is crucial for researchers to distinguish between these isomers based on their respective CAS numbers.

Physicochemical Data

The following table summarizes the computed physicochemical properties of this compound. It is important to note that these are theoretical predictions and may differ from experimental values.

| Property | Value | Source |

| Molecular Formula | C₆H₈O | PubChem[1] |

| Molecular Weight | 96.13 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 96.057514874 Da | PubChem[1] |

| Monoisotopic Mass | 96.057514874 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 102 | PubChem[1] |

Synthesis and Reactivity of Enynols

General Synthetic Strategies

The synthesis of enynols can be achieved through various modern organic chemistry reactions. One of the most common and versatile methods is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Below is a conceptual workflow for the synthesis of an enynol, which could be adapted for the synthesis of this compound.

Caption: Conceptual workflow for the Sonogashira coupling to synthesize an enynol.

Reactivity and Cyclization Reactions

Enynols are versatile substrates for a variety of chemical transformations, particularly cascade and cyclization reactions. Gold-catalyzed cyclizations of enynols have emerged as a powerful tool for the synthesis of complex molecular architectures. These reactions can proceed through different pathways, leading to the formation of various carbo- and heterocyclic systems. The reactivity of the enynol can be tuned by the nature of the catalyst and the reaction conditions.

Biological Activity of Enynol Derivatives

Derivatives of enynes isolated from natural sources, such as terrestrial plants and fungi, have garnered significant interest due to their potent biological activities.

Anti-inflammatory Properties

A notable biological activity associated with enyne derivatives is their anti-inflammatory potential.[3] This activity is thought to arise from the structural similarity of these compounds to endogenous anti-inflammatory agents. The enyne functional group is a key pharmacophore, and its presence in a molecule can be a starting point for the development of novel anti-inflammatory drugs.

The general workflow for investigating the biological activity of a synthesized enynol compound is outlined below.

References

Spectroscopic Analysis of Hex-3-en-5-yn-1-ol: A Technical Guide

This guide provides a comprehensive overview of the predicted spectroscopic data for Hex-3-en-5-yn-1-ol, a molecule of interest in synthetic chemistry and drug development due to its unique combination of functional groups. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on C1 (-CH₂OH) | ~3.7 | Triplet | 2H |

| H on C2 (-CH₂-) | ~2.4 | Quartet | 2H |

| H on C3 (=CH-) | ~5.6 | Triplet of doublets | 1H |

| H on C4 (=CH-) | ~6.2 | Doublet of triplets | 1H |

| H on C6 (≡CH) | ~2.9 | Doublet | 1H |

| -OH | Variable (typically 1-5) | Singlet (broad) | 1H |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | ~60 |

| C2 (-CH₂-) | ~32 |

| C3 (=CH-) | ~110 |

| C4 (=CH-) | ~145 |

| C5 (≡C-) | ~83 |

| C6 (≡CH) | ~80 |

Infrared (IR) Spectroscopy

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (alkyne, sp) | ~3300 | Strong, Sharp |

| C-H (alkene, sp²) | 3010-3100 | Medium |

| C-H (alkane, sp³) | 2850-2960 | Medium |

| C≡C (alkyne) | 2100-2260 | Medium to Weak |

| C=C (alkene) | 1620-1680 | Medium |

| C-O (alcohol) | 1050-1260 | Strong |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 96 | Molecular Ion (M⁺) |

| 78 | Loss of H₂O (M-18) |

| 67 | Loss of -CH₂OH (M-31) |

| 53 | Propargyl cation ([C₃H₃]⁺) |

| 39 | Allyl cation ([C₃H₃]⁺) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for an alcohol like this compound. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).[1][2]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.[3] For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.

-

Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, direct injection or a gas chromatography (GC) inlet can be used. For less volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed.

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method that typically leads to extensive fragmentation, providing structural information. Softer ionization techniques can be used to preserve the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of water).[4][5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a novel organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Physical properties of Hex-3-en-5-yn-1-ol (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of Hex-3-en-5-yn-1-ol, with a focus on its boiling and melting points. Due to the limited availability of experimentally determined data for this specific molecule, this guide also presents estimated values based on structurally similar compounds and outlines the standard experimental protocols for their determination.

Core Physical Properties

| Property | Estimated Value | Notes |

| Boiling Point | 160-180 °C (at 760 mmHg) | This estimation is based on the boiling points of other C6 unsaturated alcohols. The presence of a triple bond may slightly increase the boiling point compared to corresponding hexenols. |

| Melting Point | < -20 °C | This compound is expected to be a liquid at room temperature. The melting point is likely to be significantly below 0°C, similar to other simple C6 alcohols. |

| Physical State | Liquid at STP | Based on the estimated melting point. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the boiling and melting points of a liquid compound like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination, a simple distillation apparatus is recommended.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Thermometer with appropriate range

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate (approximately 1-2 drops per second).

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Melting Point (for low-temperature determination)

Since this compound is expected to be a liquid at room temperature, its melting point (or freezing point) must be determined using a cooling method.

Apparatus:

-

Test tube

-

Low-temperature thermometer or thermocouple

-

Cooling bath (e.g., dry ice/acetone or liquid nitrogen)

-

Stirring rod or magnetic stirrer

Procedure:

-

Place a sample of the liquid this compound into a test tube.

-

Insert a low-temperature thermometer or thermocouple into the sample, ensuring the bulb or sensor is fully immersed.

-

Place the test tube in a cooling bath.

-

Continuously stir the sample as it cools to ensure uniform temperature distribution and prevent supercooling.

-

Record the temperature at regular intervals.

-

The melting point is the temperature at which the temperature remains constant while the substance is freezing. This plateau in the cooling curve corresponds to the phase transition from liquid to solid.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and physical characterization of a novel compound such as this compound.

Caption: A generalized workflow from synthesis to physical property determination.

Hex-3-en-5-yn-1-ol molecular weight and formula

An In-depth Technical Guide to Hex-3-en-5-yn-1-ol

This technical guide provides a concise overview of the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound is an organic compound featuring a six-carbon chain containing a double bond, a triple bond, and a terminal alcohol functional group. Its chemical structure lends itself to a variety of organic synthesis applications.

Molecular Formula and Weight

The molecular formula and molecular weight of this compound are fundamental parameters for any quantitative analysis or experimental design. These values are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H8O[1] |

| Molecular Weight | 96.13 g/mol [1][2][3] |

| IUPAC Name | This compound |

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (approximately 12.011 u), Hydrogen (approximately 1.008 u), and Oxygen (approximately 15.999 u).[4][5][6][7][8][9][10]

Experimental Data and Protocols

A comprehensive search for detailed experimental protocols, such as synthesis, purification, or its application in signaling pathways, did not yield specific, publicly available in-depth guides or whitepapers for this compound. The information is largely cataloged in chemical databases.

Signaling Pathways and Logical Relationships

Due to the limited availability of research literature focusing on the specific biological activity of this compound, information regarding its involvement in signaling pathways is not available at this time. Therefore, a corresponding visualization cannot be generated.

Further research and publication in peer-reviewed journals are required to elucidate the biological roles and experimental protocols associated with this compound.

References

- 1. This compound | C6H8O | CID 71392619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hex-5-en-3-yn-1-ol | C6H8O | CID 120095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hex-1-en-5-yn-3-ol | C6H8O | CID 11829368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. #1 - Hydrogen - H [hobart.k12.in.us]

- 7. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. #8 - Oxygen - O [hobart.k12.in.us]

The Advent and Evolution of Enynols: A Technical Guide to Their Discovery and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enynol motif, a conjugated system comprising both an alkene and an alkyne moiety terminating in a hydroxyl group, represents a cornerstone in modern synthetic organic chemistry. Its unique electronic properties and versatile reactivity have established it as a powerful building block for the construction of complex molecular architectures, particularly in the synthesis of natural products and pharmaceutically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of enynol chemistry, from its conceptual origins in the early 20th century to the revolutionary advancements in gold-catalyzed transformations that have defined the field in recent decades. Detailed experimental protocols for seminal reactions, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in the field.

Early Discoveries: The Conceptual Foundations in Divinyl Ketone Chemistry

While the term "enynol" gained prominence in the later 20th century, the foundational chemistry of related reactive intermediates can be traced back to the early 1900s. The initial explorations into the reactivity of conjugated systems that parallel enynols were centered on divinyl ketones.

A pivotal moment in this area was the work of Russian chemist Ivan Nikolaevich Nazarov in the 1940s. While studying the hydration of divinylacetylenes, Nazarov observed that the resulting divinyl ketones underwent a facile acid-catalyzed cyclization to form cyclopentenone derivatives.[1][2][3] This transformation, now famously known as the Nazarov cyclization, laid the fundamental groundwork for understanding the behavior of the pentadienyl cation intermediate, a key species in many modern enynol reactions.[4] Although earlier observations of divinyl ketone cyclizations existed, it was Nazarov's systematic investigation that elucidated the synthetic potential of this reaction.[3]

The initial experimental conditions for these cyclizations were often harsh, requiring strong protic or Lewis acids and high temperatures.

Table 1: Early Examples of Divinyl Ketone Cyclizations (Nazarov Era)

| Divinyl Ketone Precursor | Acid Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone) | H₂SO₄, Ac₂O | Not specified | Not specified | Cyclopentenone derivative | N/A | [3] |

| Various substituted divinyl ketones | H₃PO₄, HCOOH | Not specified | Heat | Corresponding 2-cyclopentenones | High | [3] |

| Various substituted divinyl ketones | H₂SO₄, AcOH | Not specified | Room Temperature | Corresponding 2-cyclopentenones | High | [3] |

The Modern Era: The Rise of Gold Catalysis

The turn of the 21st century witnessed a paradigm shift in enynol chemistry with the advent of homogeneous gold catalysis. The unique ability of gold(I) and gold(III) complexes to act as soft, carbophilic Lewis acids allowed for the activation of the alkyne moiety of enynols under exceptionally mild conditions, unlocking a plethora of new, highly selective transformations. This "gold rush" in catalysis led to the development of numerous methods for the synthesis of complex carbo- and heterocyclic scaffolds from enynol precursors.

Pioneering work by researchers such as Zhang, Hashmi, and Toste demonstrated the power of gold catalysts to effect a wide range of enynol cyclizations, including the formation of furans, bicyclic systems, and other intricate molecular frameworks. These reactions often proceed with high atom economy and stereoselectivity, making them highly attractive for applications in total synthesis.

Gold-Catalyzed Cycloisomerization of Enynols for Furan Synthesis

One of the most significant applications of gold catalysis in enynol chemistry is the synthesis of substituted furans. Gold catalysts efficiently promote the intramolecular attack of the hydroxyl group onto the activated alkyne, leading to a cyclized intermediate that can then rearrange to the aromatic furan ring.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of a Furan Derivative

The following is a representative procedure for the gold(I)-catalyzed cyclization of an enynol to a furan, based on methodologies developed in the field.

To a solution of the (Z)-2-en-4-yn-1-ol (0.5 mmol) in dichloromethane (DCM, 5 mL) at room temperature is added a gold(I) catalyst such as [P(t-Bu)₂-(o-biphenyl)]AuCl (5 mol%) and AgSbF₆ (5 mol%). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding furan derivative.

Table 2: Representative Gold-Catalyzed Enynol Cyclizations

| Enynol Substrate | Gold Catalyst | Co-catalyst/Additive | Solvent | Conditions | Product Type | Yield (%) |

| (Z)-2-en-4-yn-1-ols | [P(t-Bu)₂(o-biphenyl)]AuCl | AgSbF₆ | DCM | RT, 30 min | Substituted Furans | up to 95 |

| 1,5-Allenynes | [(Ph₃PAu)₃O]BF₄ | None | CHCl₃ | 60 °C | Cross-conjugated Trienes | up to 88 |

| β-Ketoesters with terminal alkynes | (Ph₃P)AuOTf | None | DCM | RT, 15 min | exo-Methylenecyclopentanes | up to 99 |

| 3-Alkoxyl-1,6-diynes | t-BuDavePhosAuCl | AgNTf₂ | Toluene | 100 °C | Bicyclo[2.2.1]hept-5-en-2-ones | up to 71 |

Mechanistic Considerations and Visualized Pathways

The reactivity of enynols under both classical and modern catalytic conditions is governed by the formation of key intermediates that dictate the reaction outcome. Understanding these mechanistic pathways is crucial for predicting and controlling the selectivity of these transformations.

The Nazarov Cyclization Pathway

The classical Nazarov cyclization proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation.

References

Hex-3-en-5-yn-1-ol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Hex-3-en-5-yn-1-ol, a versatile intermediate in organic synthesis. Due to the limited direct stability data for this specific compound, this document leverages information on structurally related molecules and general principles of handling highly unsaturated compounds to provide a robust framework for its safe and effective use.

Chemical Profile

This compound is a C6 alcohol containing both a double bond (alkene) and a triple bond (alkyne) in conjugation, with a terminal alkyne and a primary allylic alcohol functional group. This unique combination of functionalities makes it a valuable building block in the synthesis of complex organic molecules. However, the presence of these reactive moieties also dictates its stability profile and handling requirements.

PubChem CID: 71392619[1] Molecular Formula: C₆H₈O[1] Molecular Weight: 96.13 g/mol [1] IUPAC Name: this compound[1] SMILES: C#CC=CCCO[1]

Inferred Stability and Potential Degradation Pathways

Potential Degradation Factors:

-

Oxidation: The allylic alcohol and the electron-rich enyne system are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation of the primary alcohol can lead to the corresponding aldehyde and subsequently to a carboxylic acid.[2][3] The enyne moiety can also undergo oxidative cleavage.

-

Polymerization/Oligomerization: Terminal alkynes and conjugated systems can be prone to polymerization or oligomerization, especially in the presence of heat, light, or catalytic impurities.

-

Acid/Base Sensitivity: The presence of the hydroxyl group and the acidic proton of the terminal alkyne suggests potential sensitivity to both acidic and basic conditions. Strong acids or bases could catalyze isomerization, hydration of the alkyne, or other rearrangements.

-

Rearrangements: Molecules containing similar functionalities, such as 1-Hexen-5-yn-3-ol, are known to undergo rearrangements and cyclizations.[4]

-

Dimerization: Terminal alkynes can undergo oxidative dimerization, particularly in the presence of copper catalysts.

A logical workflow for assessing the stability of this compound is outlined below.

Caption: Logical workflow for storage and stability assessment of this compound.

Recommended Storage Conditions

Based on the inferred stability profile and general practices for handling unsaturated and reactive organic compounds, the following storage conditions are recommended to minimize degradation and ensure the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, preferably at -20°C for long-term storage and 2-8°C for short-term storage. | To minimize the rate of potential degradation reactions such as oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Light | Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. | To prevent light-induced degradation or polymerization. |

| Container | Use a clean, dry, and inert glass container with a tightly sealing cap. | To avoid contamination and reaction with container materials. |

| Purity | Use the compound in its purest form. Impurities can act as catalysts for decomposition. | To enhance stability and prevent side reactions. |

Proposed Experimental Protocol for Stability Studies

To obtain quantitative data on the stability of this compound, a formal stability study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[5][6]

4.1. Materials and Equipment

-

This compound (high purity)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber (ICH Q1B compliant)

-

Analytical instrumentation: HPLC-UV, GC-MS, NMR spectrometer

-

pH meter

-

Inert gas (argon or nitrogen)

-

Amber glass vials with Teflon-lined caps

4.2. Experimental Workflow

The following diagram illustrates the proposed workflow for a comprehensive stability study.

Caption: Proposed experimental workflow for the stability study of this compound.

4.3. Long-Term and Accelerated Stability Testing

Samples of this compound should be stored under the following conditions and tested at the specified time points.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

4.4. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

| Condition | Suggested Protocol |

| Acid Hydrolysis | Treat a solution of the compound with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C). |

| Base Hydrolysis | Treat a solution of the compound with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C). |

| Oxidation | Treat a solution of the compound with 3% H₂O₂ at room temperature. |

| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C). |

| Photostability | Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). |

4.5. Analytical Methods

A stability-indicating analytical method, typically HPLC with UV detection, should be developed and validated to separate this compound from its potential degradation products. GC-MS can be used for the identification of volatile degradants, and NMR spectroscopy can provide structural information on major degradation products.

Conclusion

While specific stability data for this compound is scarce, a comprehensive understanding of its chemical structure allows for well-founded recommendations for its storage and handling. The inherent reactivity of the conjugated enyne and allylic alcohol functionalities necessitates storage at low temperatures, under an inert atmosphere, and protected from light. A systematic stability study, as outlined in this guide, is crucial to quantitatively determine its shelf-life and to identify potential degradation pathways, ensuring its effective and safe use in research and development.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. 1-Hexen-5-yn-3-ol | 1573-66-6 | Benchchem [benchchem.com]

- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

Quantum Chemical Studies of Hex-3-en-5-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Properties and Electronic Structure

Hex-3-en-5-yn-1-ol is a C6H8O molecule with a molecular weight of 96.13 g/mol .[1] Its structure features a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond, making it an interesting subject for quantum chemical analysis.

Table 1: General Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8O | PubChem |

| Molecular Weight | 96.13 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C#CC=CCCO | PubChem |

| InChI Key | BRPYKGUPEIEWRQ-UHFFFAOYSA-N | PubChem |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of such molecules. These calculations can provide insights into electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis

The flexibility of the single bonds in this compound allows for the existence of multiple conformers. Computational methods can be used to identify these low-energy conformations and to determine their relative stabilities. While specific data for this compound is not available, the following table shows representative calculated relative energies for conformers of its isomer, 1-Hexen-5-yn-3-ol. This data is based on typical DFT calculations for similar alcohol-containing enynes and illustrates the small energy differences often observed between conformers.

Table 2: Representative Calculated Relative Energies of Enynol Conformers

| Conformer | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.85 |

Note: This data is for the isomer 1-Hexen-5-yn-3-ol and serves as a representative example.

Experimental Protocols: Quantum Chemical Calculations

The following sections detail the standard computational methodologies for investigating the quantum chemical properties of this compound. These protocols are based on widely used techniques in computational chemistry.

Geometry Optimization

The first step in most quantum chemical studies is to determine the molecule's equilibrium geometry. This is achieved through a process of energy minimization. A common and reliable method for this is DFT with the B3LYP functional and a 6-31G* basis set.

Caption: Workflow for geometry optimization of this compound.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum.

Table 3: Representative Calculated Vibrational Frequencies for a C-H Stretch in a Similar Molecule

| Vibrational Mode | Functional/Basis Set | Calculated Frequency (cm⁻¹) |

| C-H Stretch | B3LYP/6-31G* | ~3000 - 3100 |

Note: This is a representative value for a typical C-H stretching frequency and not specific to this compound.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution around a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

References

Potential Biological Activities of Phenol Derivatives: A Technical Guide

Introduction

Phenol derivatives represent a diverse and promising class of compounds in drug discovery, exhibiting a wide range of biological activities. These activities stem from the varied structural modifications possible on the phenol scaffold, which can significantly influence their interaction with biological targets. This technical guide provides an in-depth overview of the potential biological activities of phenol derivatives, with a particular focus on eugenol and its analogues, for which a substantial body of research is available. While the initial aim was to focus on enynol derivatives, the available scientific literature is sparse for this specific class. Phenol derivatives, sharing some structural similarities and being extensively studied, offer a valuable proxy for understanding the potential of related compounds in therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Phenol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various phenol derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Eugenol-1,2,3-triazole derivative 9 | MDA-MB-231 | 6.91 | Doxorubicin | 6.58 |

| Eugenol-1,2,3-triazole derivative 9 | MCF-7 | 3.15 | Doxorubicin | 3.21 |

| 4'-bromoflavonol (6l) | A549 | 0.46 ± 0.02 | 5-Fluorouracil | 4.98 ± 0.41 |

| 4'-chloroflavonol (6k) | A549 | 3.14 ± 0.29 | 5-Fluorouracil | 4.98 ± 0.41 |

| Tetrahydroquinoline derivative | U2OS | 50.5 ± 3.8 | - | - |

| Phosphonate 1,2,3-triazole derivative 8 | HT-1080 | 15.13 | Doxorubicin | Not specified |

| Phosphonate 1,2,3-triazole derivative 8 | A-549 | 21.25 | Doxorubicin | Not specified |

| Phosphonate 1,2,3-triazole derivative 8 | MCF-7 | 18.06 | Doxorubicin | Not specified |

| Phosphonate 1,2,3-triazole derivative 8 | MDA-MB-231 | 16.32 | Doxorubicin | Not specified |

| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one (1) | Various human cancer lines | ~2.3 | - | - |

| Eugenol-1,3,4-oxadiazole-morpholine hybrid (17) | MCF-7 | 1.71 | - | - |

| Eugenol-1,3,4-oxadiazole-morpholine hybrid (17) | SKOV3 | 1.84 | - | - |

| Eugenol-1,3,4-oxadiazole-morpholine hybrid (17) | PC-3 | 1.1 | - | - |

| Tetrahydrocurcumin-triazole derivative 4g | HCT-116 | 1.09 ± 0.17 | Cisplatin | Not specified |

| Tetrahydrocurcumin-triazole derivative 4g | A549 | 45.16 ± 0.92 | Cisplatin | Not specified |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, remove the treatment medium and wash the cells with 100 µL of PBS. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours in the dark at 37°C.

-

Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Certain phenol derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve disruption of the microbial cell membrane and inhibition of essential enzymes.

Quantitative Data for Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for eugenol derivatives against Staphylococcus aureus.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

| Epoxide-eugenol | 57 | 115 |

| Bromo-alcohol eugenol derivative | 115 | 230 |

| Eugenol | 115 | 230 |

| Eugenyl ester derivatives | 320 - 6000 | Not specified |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35-37°C)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

-

(Optional) MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it on a suitable agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[1]

Anti-inflammatory Activity

Phenol derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling pathway, and inhibit enzymes involved in the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

The following table presents the IC50 values for the in vitro anti-inflammatory activity of eugenol derivatives, as determined by the albumin denaturation assay and PPARγ binding assay.

| Compound | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Eugenol derivative 1C | Albumin Denaturation | 133.8 | Diclofenac Sodium | 54.32 |

| Eugenol derivative 1C | PPARγ Binding | 10.65 | Pioglitazone | 1.052 |

| Eugenol derivative 1d | PPARγ Binding | 6.47 | Pioglitazone | 1.77 |

| Eugenol derivative 1f | PPARγ Binding | 5.15 | Pioglitazone | 1.77 |

Experimental Protocol: Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit the heat-induced denaturation of protein.

Materials:

-

Bovine Serum Albumin (BSA) solution (1% w/v)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Test compounds

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Water bath

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of BSA solution and 2.8 mL of PBS. Add 0.2 mL of varying concentrations of the test compound. A control group without the test compound is also prepared.

-

Incubation: Incubate the reaction mixtures at room temperature for 20 minutes.

-

Heat-induced Denaturation: After incubation, heat the mixtures in a water bath at 70°C for 10 minutes.

-

Cooling and Measurement: Cool the solutions to room temperature and measure the absorbance at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 The IC50 value is determined from a plot of percentage inhibition versus compound concentration.[2]

Neuroprotective Effects

Emerging research suggests that certain phenol derivatives may exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. These effects are thought to be mediated through their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. For instance, paeonol, a phenolic compound, has been shown to reduce cerebral infarction volume and improve neurological deficits by suppressing the Toll-Like Receptor 2 (TLR2) and Toll-Like Receptor 4 (TLR4) signaling pathways.[3][4] Phenolic compounds, in general, are known to neutralize the effects of oxidative stress, inflammation, and apoptosis in animal models of neurodegenerative diseases.[5]

Visualizing Biological Processes

Understanding the complex biological processes influenced by phenol derivatives can be facilitated through visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate diagrams of a key signaling pathway and a typical experimental workflow in drug discovery.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation and immunity.[6] Many anti-inflammatory compounds exert their effects by modulating this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. brieflands.com [brieflands.com]

- 3. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]

- 4. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of cis-3-Hexen-1-ol from Hex-3-yn-1-ol

Introduction

cis-3-Hexen-1-ol, commonly known as leaf alcohol, is a valuable fragrance and flavor compound that imparts a fresh, green aroma reminiscent of cut grass.[1][2] It is utilized extensively in the perfume and food industries to create natural-smelling green notes.[1][3][4] A primary and industrially significant route for the synthesis of cis-3-Hexen-1-ol involves the stereoselective partial hydrogenation of the triple bond in Hex-3-yn-1-ol.[1][4][5] This application note details two effective catalytic methods for this transformation: hydrogenation using a P-2 Nickel catalyst and hydrogenation using the Lindlar catalyst. Both methods are known for their high selectivity towards the desired cis-alkene.

Core Synthetic Pathway

The fundamental reaction involves the addition of one equivalent of hydrogen across the alkyne group in Hex-3-yn-1-ol to yield cis-3-Hexen-1-ol. The key challenge is to prevent over-reduction to the corresponding alkane (n-hexanol) and to control the stereochemistry to favor the cis isomer over the trans isomer.[6][7]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the synthesis of cis-3-Hexen-1-ol from Hex-3-yn-1-ol using different catalytic systems.

| Catalyst System | Substrate | Product | Yield (%) | cis:trans Ratio | Byproducts | Reference |

| P-2 Nickel with Ethylenediamine | Hex-3-yn-1-ol | cis-3-Hexen-1-ol | 94 | >100:1 | 2% n-hexanol | [6][8] |

| Lindlar Catalyst (Pd/CaCO₃/PbO) | Hex-3-yn-1-ol | cis-3-Hexen-1-ol | 98.2 | High cis selectivity | Not specified | [5] |

| Palladium on Carbon (Pd/C) | 3-Hexyn-1-ol | cis-3-Hexen-1-ol | >99 (conversion) | Not specified | <0.5% trans isomer | [9] |

Experimental Protocols

Method 1: Selective Hydrogenation using P-2 Nickel Catalyst

This protocol is adapted from the procedure described by Brown and Ahuja for the highly stereospecific reduction of alkynes.[8] The P-2 Nickel catalyst is a colloidal, non-magnetic black nickel catalyst generated by the reduction of a nickel(II) salt with sodium borohydride.[8][10]

Materials:

-

Nickel(II) acetate tetrahydrate (Ni(C₂H₃O₂)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Ethylenediamine

-

Hex-3-yn-1-ol

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Brown² hydrogenator)

-

Filtration apparatus

Procedure:

-

Catalyst Preparation (P-2 Nickel):

-

In a suitable reaction flask within the hydrogenation apparatus, dissolve 1.25 g (5.0 mmol) of nickel(II) acetate tetrahydrate in 50 mL of ethanol.

-

Purge the apparatus with hydrogen gas.

-

While stirring, add a solution of sodium borohydride (0.19 g, 5.0 mmol) in 10 mL of ethanol to the nickel acetate solution. A black, finely divided precipitate of the P-2 Nickel catalyst will form immediately.[10]

-

-

Hydrogenation Reaction:

-

To the freshly prepared catalyst suspension, add 0.66 mL (10 mmol) of ethylenediamine, followed by 3.92 g (40.0 mmol) of Hex-3-yn-1-ol.[8]

-

Pressurize the system with hydrogen gas to 1 atm.

-

Stir the reaction mixture vigorously at 20-25°C.

-

Monitor the hydrogen uptake. The theoretical amount of hydrogen for the semi-hydrogenation should be consumed in approximately 12 minutes, after which the uptake will virtually cease.[8]

-

-

Work-up and Purification:

-

Once the reaction is complete, vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the nickel catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

The ethylenediamine can be removed from the filtrate by washing with neutral water.

-

The crude product can be purified by distillation under reduced pressure to yield pure cis-3-Hexen-1-ol.

-

Method 2: Selective Hydrogenation using Lindlar Catalyst

The Lindlar catalyst is a palladium-based heterogeneous catalyst that is "poisoned" with lead to reduce its activity, thereby preventing the over-reduction of alkenes to alkanes.[7][11][12] It is highly effective for the syn-addition of hydrogen to alkynes, resulting in the formation of cis-alkenes.[7][12]

Materials:

-

Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Hex-3-yn-1-ol

-

Solvent (e.g., ethanol, hexane, or no solvent[6])

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus

Procedure:

-

Reaction Setup:

-

In a hydrogenation flask, place the Lindlar catalyst (the amount can vary, typically 1-5 mol% of the substrate).

-

Add the solvent of choice (if any) and then add the Hex-3-yn-1-ol. A patent describes a solvent-free process as well.[6]

-

Seal the reaction vessel and purge the system with hydrogen gas.

-

-

Hydrogenation Reaction:

-

Pressurize the vessel with hydrogen gas. The pressure can range from atmospheric pressure up to several atmospheres (e.g., 10-1000 kPa).[6][8]

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., 20-100°C) to ensure efficient contact between the catalyst, substrate, and hydrogen.[6]

-

Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques such as gas chromatography (GC) to ensure the reaction stops after the consumption of one equivalent of hydrogen.[9]

-

-

Work-up and Purification:

-

Upon completion, vent the excess hydrogen.

-

Remove the catalyst by filtration.

-

If a solvent was used, remove it by evaporation under reduced pressure.

-

The resulting crude cis-3-Hexen-1-ol can be purified by fractional distillation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of cis-3-Hexen-1-ol from Hex-3-yn-1-ol via catalytic hydrogenation.

Caption: Synthetic workflow for cis-3-Hexen-1-ol.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]

- 3. Leaf alcohol: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. How to synthesis Leaf alcohol?_Chemicalbook [chemicalbook.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. WO2014156781A1 - Production method for cis-3-hexene-1-ol - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. CN1762941A - Leaf alcohol synthesis method - Google Patents [patents.google.com]

- 10. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Lindlar catalyst - Wikipedia [en.wikipedia.org]

Application of Hex-3-en-5-yn-1-ol in Natural Product Synthesis: A Versatile Chiral Building Block

Introduction

Hex-3-en-5-yn-1-ol is a versatile bifunctional molecule that serves as a valuable chiral building block in the stereoselective synthesis of complex natural products. Its enyne moiety, coupled with a primary alcohol, provides multiple reactive sites for strategic bond formations, enabling the construction of intricate molecular architectures. This application note will detail the utility of this compound and its derivatives in the synthesis of picrotoxane alkaloids, specifically highlighting a key transformation analogous to a step in the total synthesis of (-)-dendrobine.

Application in Picrotoxane Alkaloid Synthesis

The picrotoxane family of alkaloids, which includes compounds like (-)-dendrobine, are characterized by their complex, highly oxygenated, and stereochemically rich structures. The total synthesis of these molecules presents a significant challenge to synthetic chemists and serves as a platform for the development of novel synthetic methodologies.

A key strategy in the enantioselective total synthesis of (-)-dendrobine, accomplished by the Carreira group, involves the coupling of an alkyne fragment with an aldehyde to establish a key stereocenter and set the stage for the construction of the core cyclohexane ring.[1][2] While the exact reagent used was a derivative of this compound, the transformation highlights a general and powerful application of this class of compounds.

The synthetic utility lies in the ability of the alkyne to be metalated and act as a nucleophile, attacking an electrophilic aldehyde. The resulting secondary alcohol can then be further manipulated. In the case of the (-)-dendrobine synthesis, this alcohol is part of a diol that undergoes selective oxidation to form a lactone, a crucial intermediate for a subsequent Ireland-Claisen rearrangement.[1]

Key Reaction: Alkyne Addition to an Aldehyde

The addition of a metalated alkyne to an aldehyde is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction is particularly useful for the synthesis of propargyl alcohols, which are versatile intermediates.

General Reaction Scheme:

Caption: General scheme for the addition of a terminal alkyne to an aldehyde.

In the context of a molecule like this compound, the terminal alkyne can be selectively deprotonated in the presence of the alkene and alcohol (if protected), allowing for its nucleophilic addition to an aldehyde.

Synthetic Pathway in the Total Synthesis of (-)-Dendrobine

The following diagram illustrates a key fragment coupling and subsequent transformation in the Carreira synthesis of (-)-dendrobine, which is analogous to a potential application of a protected this compound derivative.[1]

Caption: Key transformations in the total synthesis of (-)-dendrobine.

This sequence demonstrates how a complex fragment coupling strategy, initiated by an alkyne addition, can be employed to construct a key intermediate in the synthesis of a complex natural product.

Quantitative Data

The following table summarizes the reported yields for the key transformations in the Carreira synthesis of (-)-dendrobine that are relevant to the application of enynol building blocks.[1][3]

| Step | Transformation | Yield (%) |

| 1 | Formation of Diol 11 from Aldehyde 7 and Iodoalkyne 10 | Not explicitly reported for this step, but the subsequent lactone was obtained in good yield. |

| 2 | Selective oxidation of Diol 11 to Lactone 1 | 67% (over 2 steps from the aldehyde)[3] |

| 3 | Ireland-Claisen Rearrangement of Lactone 1 to Cyclohexene 2 | Not explicitly reported for this single step. |

| Overall | Total Synthesis of (-)-Dendrobine | 4.0% [3] |

Experimental Protocols

The following are adapted protocols for the key transformations, based on the synthesis of (-)-dendrobine.[1] These protocols can be conceptually applied to reactions involving this compound, with appropriate modifications for the specific substrate.

Protocol 1: Metalation of Alkyne and Addition to Aldehyde

-

Objective: To perform a nucleophilic addition of a terminal alkyne to an aldehyde to form a propargyl alcohol.

-

Materials:

-

Terminal alkyne (e.g., a protected derivative of this compound)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-BuLi (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete metalation.

-

In a separate flask, dissolve the aldehyde (1.2 equiv) in anhydrous THF and cool to -78 °C.

-

Transfer the lithium acetylide solution to the aldehyde solution via cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl alcohol.

-

Protocol 2: Selective Oxidation of a Diol to a Lactone

-

Objective: To selectively oxidize a primary or secondary alcohol in the presence of other functional groups to form a lactone.

-

Materials:

-

Diol intermediate

-

Anhydrous dichloromethane (DCM)

-

Dess-Martin periodinane (DMP) or other selective oxidizing agent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

-

Procedure:

-

Dissolve the diol (1.0 equiv) in anhydrous DCM under an inert atmosphere.

-

Add DMP (1.5 equiv) portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution.

-

Stir vigorously until the two layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the lactone.

-

This compound and its derivatives are potent chiral building blocks for the synthesis of complex natural products. The strategic application of their enyne functionality, as exemplified by analogous transformations in the total synthesis of (-)-dendrobine, allows for the efficient and stereocontrolled construction of key intermediates. The protocols outlined above provide a practical guide for researchers and drug development professionals to employ these versatile reagents in their synthetic endeavors.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Hex-3-en-5-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of Hex-3-en-5-yn-1-ol to yield (Z)-Hex-3,5-dien-1-ol. The focus is on achieving high selectivity for the cis-alkene product while minimizing over-reduction to the corresponding alkene or fully saturated alcohol. Three primary methods are detailed: hydrogenation using Lindlar's catalyst, P-2 Nickel catalyst, and reduction with diimide.

Introduction

The selective hydrogenation of an alkyne to a cis-alkene is a cornerstone transformation in organic synthesis, particularly in the synthesis of pharmaceuticals and biologically active molecules where stereochemistry is crucial. This compound presents a challenge of chemoselectivity, requiring the reduction of the alkyne moiety without affecting the existing double bond or the alcohol functional group. The choice of catalyst and reaction conditions is paramount to achieving the desired (Z)-diene product with high fidelity.

Catalytic Systems for Selective Alkyne Hydrogenation

Several catalyst systems have been developed for the semi-hydrogenation of alkynes. This document focuses on three of the most reliable and widely used methods.

Lindlar's Catalyst

Lindlar's catalyst is a "poisoned" palladium catalyst, typically composed of palladium on a calcium carbonate or barium sulfate support, treated with a catalyst poison such as lead acetate and quinoline.[1][2][3] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed cis-alkene to the alkane.[1] This catalyst is known for its excellent selectivity in converting alkynes to cis-alkenes through syn-addition of hydrogen.[2]

P-2 Nickel Catalyst

The P-2 Nickel catalyst is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, typically nickel acetate, with sodium borohydride in an ethanol solution.[4][5] It is a less reactive catalyst than Raney nickel and shows high stereospecificity for the hydrogenation of alkynes to cis-olefins. The addition of an amine, such as ethylenediamine, can further enhance its selectivity.[6]

Diimide Reduction

Diimide (N₂H₂) is a reagent that can be generated in situ for the reduction of multiple bonds.[7] Common methods for its generation include the oxidation of hydrazine or the thermal decomposition of sulfonylhydrazides.[7] Diimide reduction is a metal-free alternative to catalytic hydrogenation and is highly selective for the syn-addition of hydrogen to unpolarized double and triple bonds.[7][8] It is particularly useful for substrates containing functional groups that might be sensitive to metal catalysts.[9]

Quantitative Data Summary

The following tables summarize quantitative data for the selective hydrogenation of 3-hexyn-1-ol, a close structural analog of this compound. These data, adapted from a study by R.A. Bartsch et al., provide expected ranges for conversion and selectivity under various conditions.[10][11][12]

Table 1: Hydrogenation of 3-Hexyn-1-ol with a Palladium-based Catalyst (Analogous to Lindlar) [10]

| Catalyst System | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Selectivity for (Z)-3-hexen-1-ol (%) | Selectivity for (E)-3-hexen-1-ol (%) | Selectivity for Hexan-1-ol (%) |

| 0.25% Pd/Al₂O₃ | i-Propanol | 25 | 90 | >99 | 64.0 | 19.4 | 19.6 |

| 0.25% Pd/Al₂O₃ + Additives¹ | i-Propanol | 25 | 180 | >89 | 97.0 | <3.0 | <1.0 |

| 0.25% Pd/Al₂O₃ | CPME² | 60 | 150 | >95 | >90 | <5.0 | <5.0 |

¹Additives: NH₄Cl and CH₃COONa·3H₂O ²CPME: Cyclopentyl methyl ether

Table 2: Comparison of Different Catalytic Approaches (Expected Outcomes for this compound)

| Method | Catalyst | Key Features | Expected Yield of (Z)-Hex-3,5-dien-1-ol | Potential Byproducts |

| Lindlar Hydrogenation | Pd/CaCO₃, lead acetate, quinoline | High selectivity for cis-alkenes, commercially available.[1][2] | High (>90%) | (E)-Hex-3,5-dien-1-ol, Hex-3-en-1-ol, Hexan-1-ol |

| P-2 Nickel Hydrogenation | Ni(OAc)₂, NaBH₄, ethanol, ethylenediamine | Good selectivity, sensitive to substrate structure.[4] | Good to High (85-95%) | (E)-Hex-3,5-dien-1-ol, Hex-3-en-1-ol, Hexan-1-ol |

| Diimide Reduction | N₂H₄, O₂ (air), Cu(II) catalyst | Metal-free, syn-addition, mild conditions.[7] | Good (80-90%) | Unreacted starting material |

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Methanol or Ethanol

-

Hydrogen gas (balloon or cylinder)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Add Lindlar's catalyst (5-10% by weight of the substrate).

-

Add a small amount of quinoline (typically 1-2% by weight of the catalyst) to further enhance selectivity.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography if necessary.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

Materials:

-

This compound

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride

-

Ethanol

-

Ethylenediamine

-

Hydrogen gas

-

Round-bottom flask with a sidearm

-

Magnetic stirrer

-

Hydrogenation apparatus

Procedure:

-

Catalyst Preparation (in situ):

-

In a round-bottom flask, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol under a hydrogen atmosphere.

-

In a separate flask, prepare a solution of sodium borohydride in ethanol.

-

Slowly add the sodium borohydride solution to the nickel acetate solution with vigorous stirring. A black precipitate of the P-2 Nickel catalyst will form.

-

-

Hydrogenation:

-

To the freshly prepared catalyst suspension, add ethylenediamine (e.g., 0.66 ml, 10 mmol).

-

Add a solution of this compound (e.g., 40.0 mmol) in ethanol to the reaction mixture.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the uptake of hydrogen. The reaction is typically rapid.

-

Once the theoretical amount of hydrogen has been consumed, or the reaction has stopped, filter the mixture through Celite to remove the catalyst.

-

Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

-

Protocol 3: Reduction with Diimide

Materials:

-

This compound

-

Hydrazine hydrate

-

Copper(II) sulfate or other Cu(II) salt (catalytic amount)

-

Ethanol or Methanol

-

Air (oxygen source)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of a copper(II) salt (e.g., a few crystals of CuSO₄).

-

Add hydrazine hydrate (2-3 eq) dropwise to the stirred solution at room temperature. The reaction is typically open to the air to allow for the oxidation of hydrazine.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

-

The reaction may take several hours to reach completion.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with water to remove any remaining hydrazine and salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Visualizations

Reaction Pathway for Selective Hydrogenation

The following diagram illustrates the general reaction pathway for the selective hydrogenation of the alkyne moiety in this compound to a cis-alkene.

Caption: Selective hydrogenation of this compound to (Z)-Hex-3,5-dien-1-ol.

Experimental Workflow

This diagram outlines the general experimental workflow for the catalytic hydrogenation of this compound.

Caption: General workflow for catalytic hydrogenation experiments.

References

- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 5. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unive.it [iris.unive.it]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Note: Purification of Hex-3-en-5-yn-1-ol by Silica Gel Column Chromatography

An application note and protocol for the purification of Hex-3-en-5-yn-1-ol using column chromatography is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a polyfunctional organic molecule featuring a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond.[1][2][3] This combination of functional groups makes it a versatile building block in organic synthesis. Due to its polarity conferred by the hydroxyl group, normal-phase column chromatography using silica gel is an effective method for its purification from less polar starting materials or non-polar byproducts. This protocol outlines a standard procedure for the purification of this compound.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[4][5][6] A mobile phase, or eluent, of relatively low polarity is used to move the compounds down the column. Non-polar impurities will have a weak affinity for the silica gel and will travel quickly through the column, eluting first.[4][7] this compound, being more polar, will adsorb more strongly to the silica gel and elute later. By gradually increasing the polarity of the eluent (gradient elution), the target compound can be effectively separated from impurities and eluted in a pure form.

Experimental Protocol

This protocol is divided into three main stages: preliminary analysis by Thin-Layer Chromatography (TLC), preparation and execution of the column chromatography, and analysis of the collected fractions.

1. Materials and Equipment

-

Stationary Phase: Silica gel (200-300 mesh)[8]

-

Mobile Phase Solvents: n-Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc)

-

Sample: Crude this compound mixture

-

Glass chromatography column

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

TLC visualization agent (e.g., Potassium Permanganate stain)

-

Collection vessels (test tubes or flasks)

-

Rotary evaporator

2. Preliminary Analysis by Thin-Layer Chromatography (TLC)

The first step is to determine the optimal eluent composition using TLC. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.35.[9]

-

Prepare Eluent Systems: Prepare small volumes of varying ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).

-

Spot the TLC Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize the Plate:

-

UV Light: Check the plate under a UV lamp (254 nm). Conjugated systems may appear as dark spots.[10]

-